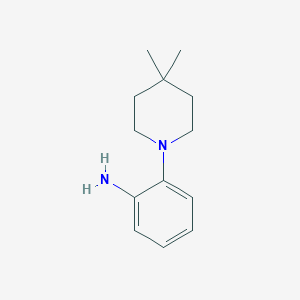

2-(4,4-Dimethyl-1-piperidyl)aniline

CAS No.: 1280642-23-0

Cat. No.: VC11688944

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1280642-23-0 |

|---|---|

| Molecular Formula | C13H20N2 |

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | 2-(4,4-dimethylpiperidin-1-yl)aniline |

| Standard InChI | InChI=1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3 |

| Standard InChI Key | UFBNYSQNRWLDGA-UHFFFAOYSA-N |

| SMILES | CC1(CCN(CC1)C2=CC=CC=C2N)C |

| Canonical SMILES | CC1(CCN(CC1)C2=CC=CC=C2N)C |

Introduction

Chemical Identity and Structural Characteristics

2-(4,4-Dimethyl-1-piperidyl)aniline is an aromatic amine featuring a piperidine ring substituted with two methyl groups at the 4-position and an aniline moiety at the 2-position. Its molecular formula is , with a molecular weight of 204.31 g/mol . The compound’s IUPAC name, 2-(4,4-dimethylpiperidin-1-yl)aniline, reflects its bicyclic structure, which combines a six-membered piperidine ring and a benzene ring linked via a nitrogen atom.

Table 1: Key Identifiers of 2-(4,4-Dimethyl-1-piperidyl)aniline

| Property | Value |

|---|---|

| CAS Number | 1280642-23-0 |

| PubChem CID | 62937568 |

| SMILES | CC1(CCN(CC1)C2=CC=CC=C2N)C |

| InChI Key | UFBNYSQNRWLDGA-UHFFFAOYSA-N |

| Appearance | White to brown solid |

The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups on the piperidine ring, which enhance the basicity of the piperidine nitrogen . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous piperidine-aniline structures exhibit chair conformations in the piperidine ring and planar aromatic systems .

Synthesis and Manufacturing

For instance, Friedländer quinoline synthesis employs PPA to facilitate cyclization between ketones and amino compounds . While direct evidence for this compound’s synthesis is limited, the methodology could be adapted by substituting pentan-2,3-dione with 4,4-dimethylpiperidine derivatives. Post-synthesis purification often involves recrystallization from dichloromethane or ethanol .

Physicochemical Properties

The compound is a solid at room temperature, with a color range from white to brown, indicating potential oxidative degradation . Key physicochemical parameters include:

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The absence of melting and boiling point data underscores the need for further experimental characterization. Stability studies suggest that aromatic amines are prone to oxidation, necessitating storage under inert atmospheres .

Applications in Pharmaceutical and Organic Chemistry

2-(4,4-Dimethyl-1-piperidyl)aniline’s structure positions it as a potential intermediate in opioid analgesics, mirroring the piperidine motifs in fentanyl derivatives . For example, norfentanyl synthesis involves similar N-alkylation and acylation steps . Additionally, the compound’s amine functionality makes it a candidate for Schiff base formation, useful in catalysis or metal-organic frameworks .

In drug discovery, the piperidine ring enhances bioavailability by improving membrane permeability, while the aniline group allows for further functionalization via electrophilic substitution . Recent studies on quinoline derivatives highlight the role of such scaffolds in nonlinear optics, suggesting niche applications in materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume